4-Methyl-N-pentylpyrimidin-2-amine
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Overview
Description
Preparation Methods
The synthesis of 4-Methyl-N-pentylpyrimidin-2-amine typically involves multiple steps. One common method starts with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Methyl-N-pentylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include dioxane, concentrated aqueous ammonia, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-N-pentylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Methyl-N-pentylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of 2-aminopyrimidine have been shown to inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in cell signaling and regulation . This inhibition can lead to the disruption of cellular processes, making the compound effective against certain diseases.
Comparison with Similar Compounds
4-Methyl-N-pentylpyrimidin-2-amine can be compared with other similar compounds, such as:
4-Chlorophenyl-6-methylpyrimidin-2-amine: This compound has similar structural features but differs in its functional groups, leading to different chemical properties and applications.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound is used in the development of nonlinear optical materials and has different applications compared to this compound.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
651718-72-8 |
---|---|
Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-methyl-N-pentylpyrimidin-2-amine |
InChI |
InChI=1S/C10H17N3/c1-3-4-5-7-11-10-12-8-6-9(2)13-10/h6,8H,3-5,7H2,1-2H3,(H,11,12,13) |
InChI Key |
BUPBXIIEMCHKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC=CC(=N1)C |
Origin of Product |
United States |
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